2-(2-Chloro-6-(isopropyl)-3-methylphenoxy)ethyl(dimethyl)ammonium chloride
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Overview
Description
2-(2-Chloro-6-(isopropyl)-3-methylphenoxy)ethyl(dimethyl)ammonium chloride is a chemical compound with a complex structure It is characterized by the presence of a chloro-substituted phenoxy group, an isopropyl group, and a dimethylammonium chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-(isopropyl)-3-methylphenoxy)ethyl(dimethyl)ammonium chloride typically involves multiple steps. One common approach starts with the chlorination of a phenol derivative to introduce the chloro group. This is followed by alkylation to introduce the isopropyl and methyl groups. The final step involves the reaction with dimethylamine to form the dimethylammonium chloride moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-6-(isopropyl)-3-methylphenoxy)ethyl(dimethyl)ammonium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
2-(2-Chloro-6-(isopropyl)-3-methylphenoxy)ethyl(dimethyl)ammonium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It can be used in the development of new materials and as an intermediate in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-(isopropyl)-3-methylphenoxy)ethyl(dimethyl)ammonium chloride involves its interaction with specific molecular targets. The chloro and phenoxy groups may interact with enzymes or receptors, leading to changes in their activity. The dimethylammonium chloride moiety can influence the compound’s solubility and transport within biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloro-6-(isopropyl)phenoxy)ethyl(dimethyl)ammonium chloride
- 2-(2-Chloro-3-methylphenoxy)ethyl(dimethyl)ammonium chloride
- 2-(2-Chloro-6-(isopropyl)-3-methylphenoxy)ethyl(trimethyl)ammonium chloride
Uniqueness
2-(2-Chloro-6-(isopropyl)-3-methylphenoxy)ethyl(dimethyl)ammonium chloride is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro, isopropyl, and dimethylammonium chloride groups allows for unique interactions and reactivity compared to similar compounds.
Properties
CAS No. |
93962-93-7 |
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Molecular Formula |
C14H23Cl2NO |
Molecular Weight |
292.2 g/mol |
IUPAC Name |
3-chloro-4-methyl-2-(3-methylbutoxy)-1-propan-2-ylpyridin-1-ium;chloride |
InChI |
InChI=1S/C14H23ClNO.ClH/c1-10(2)7-9-17-14-13(15)12(5)6-8-16(14)11(3)4;/h6,8,10-11H,7,9H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
LLLHXDVZKCNHDF-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C(=[N+](C=C1)C(C)C)OCCC(C)C)Cl.[Cl-] |
Origin of Product |
United States |
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